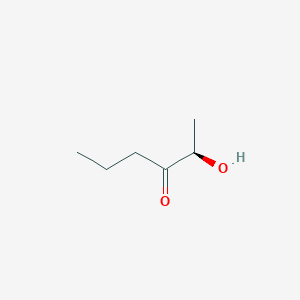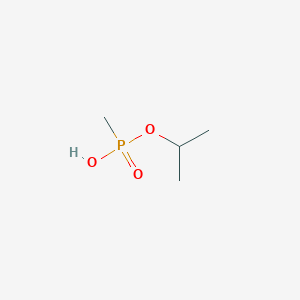
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate or C18H14ClN5O6. In
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property has been utilized in the determination of trace amounts of copper in water samples.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. However, it is considered to be a non-toxic compound and has been used in various biological studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is its potential applications in various fields. It is a versatile compound that can be used as a reagent, ligand, and sensor. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. One potential direction is the development of new metal complexes with potential applications in catalysis. Another direction is the modification of the compound to improve its solubility and stability. In addition, further studies can be conducted to investigate the potential biological applications of this compound.
Conclusion:
In conclusion, Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate can be achieved by the reaction of 4-aminoantipyrine with 4-chloro-2-nitroaniline in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate has been extensively studied for its potential applications in various fields. It has been used as a reagent for the determination of trace amounts of copper in water samples. This compound has also been used as a colorimetric sensor for the detection of fluoride ions in water. In addition, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis.
Eigenschaften
CAS-Nummer |
1929-56-2 |
|---|---|
Produktname |
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester |
Molekularformel |
C18H14ClN5O5 |
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
ethyl 4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClN5O5/c1-2-29-18(26)16-15(17(25)23(22-16)12-6-4-3-5-7-12)21-20-13-9-8-11(19)10-14(13)24(27)28/h3-10,15H,2H2,1H3 |
InChI-Schlüssel |
XXGRQUKHXMCRNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Andere CAS-Nummern |
1929-56-2 |
Synonyme |
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)








![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)

